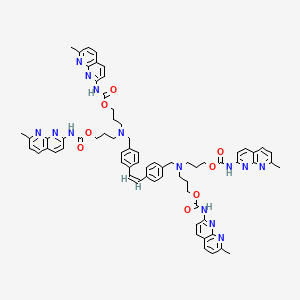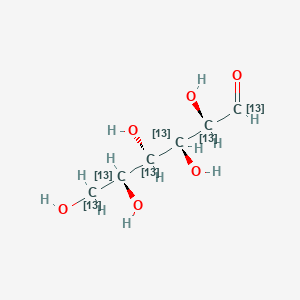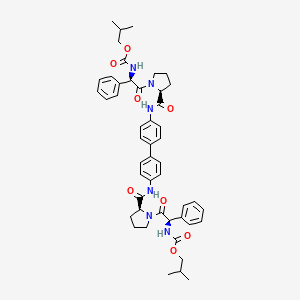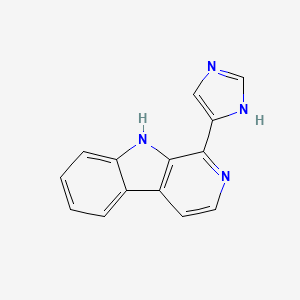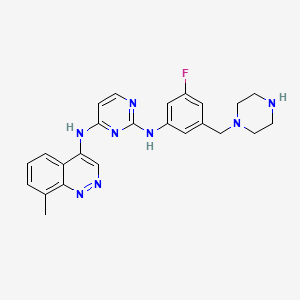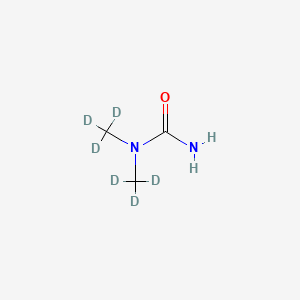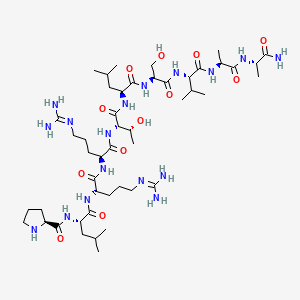![molecular formula C28H44CuN12O8-2 B12395684 copper;6-amino-2-[[2-[(2-aminoacetyl)amino]-3-imidazol-1-id-4-ylpropanoyl]amino]hexanoate;[1-[(5-amino-1-carboxypentyl)amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]-(2-azanidylacetyl)azanide](/img/structure/B12395684.png)
copper;6-amino-2-[[2-[(2-aminoacetyl)amino]-3-imidazol-1-id-4-ylpropanoyl]amino]hexanoate;[1-[(5-amino-1-carboxypentyl)amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]-(2-azanidylacetyl)azanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper;6-amino-2-[[2-[(2-aminoacetyl)amino]-3-imidazol-1-id-4-ylpropanoyl]amino]hexanoate;[1-[(5-amino-1-carboxypentyl)amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]-(2-azanidylacetyl)azanide is a complex organic compound that contains copper and multiple amino acid residues
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of peptide bonds and the incorporation of copper ions. The general synthetic route includes:
Peptide Synthesis: The amino acid residues are sequentially coupled using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS).
Copper Incorporation: Copper ions are introduced into the peptide chain through complexation reactions, typically involving copper salts like copper sulfate or copper chloride.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale peptide synthesis reactors and automated systems for copper incorporation. The use of continuous flow reactors could enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The copper center can participate in redox reactions, potentially altering the oxidation state of the metal.
Substitution: The amino acid residues can undergo substitution reactions, particularly at the amino and carboxyl groups.
Complexation: The compound can form complexes with other metal ions or organic molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as acyl chlorides or anhydrides can be used for substitution reactions.
Complexation: Ligands like ethylenediaminetetraacetic acid (EDTA) can be used to form complexes with the compound.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield copper(II) complexes, while substitution reactions could result in modified peptides.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a catalyst for various organic reactions due to the presence of the copper center. It can also serve as a model compound for studying metal-peptide interactions.
Biology
In biological research, this compound can be used to study the role of copper in enzymatic reactions and protein folding. It may also be used in the development of copper-based drugs.
Medicine
In medicine, this compound has potential applications in the development of therapeutic agents, particularly for diseases related to copper metabolism. It may also be used in diagnostic imaging due to its metal content.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or catalytic activity.
Wirkmechanismus
The mechanism of action of this compound involves the interaction of the copper center with various molecular targets. The copper ion can participate in redox reactions, altering the oxidation state of the target molecules. The peptide chain can also interact with proteins and enzymes, potentially modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: This compound also contains amino and ether functionalities, making it somewhat similar in terms of chemical reactivity.
Ethyl 3-(furan-2-yl)propionate: This compound contains a furan ring and ester functionality, which can undergo similar types of chemical reactions.
Uniqueness
The uniqueness of copper;6-amino-2-[[2-[(2-aminoacetyl)amino]-3-imidazol-1-id-4-ylpropanoyl]amino]hexanoate;[1-[(5-amino-1-carboxypentyl)amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]-(2-azanidylacetyl)azanide lies in its complex structure, which combines multiple amino acid residues with a copper center. This unique combination allows it to participate in a wide range of chemical and biological processes, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C28H44CuN12O8-2 |
|---|---|
Molekulargewicht |
740.3 g/mol |
IUPAC-Name |
copper;6-amino-2-[[2-[(2-aminoacetyl)amino]-3-imidazol-1-id-4-ylpropanoyl]amino]hexanoate;[1-[(5-amino-1-carboxypentyl)amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]-(2-azanidylacetyl)azanide |
InChI |
InChI=1S/C14H24N6O4.C14H23N6O4.Cu/c2*15-4-2-1-3-10(14(23)24)20-13(22)11(19-12(21)6-16)5-9-7-17-8-18-9;/h7-8,10-11H,1-6,15-16H2,(H4,17,18,19,20,21,22,23,24);7-8,10-11,16H,1-6,15H2,(H4,17,18,19,20,21,22,23,24);/q;-1;+2/p-3 |
InChI-Schlüssel |
DIKUDQYQSJDKHU-UHFFFAOYSA-K |
Kanonische SMILES |
C1=C(N=CN1)CC(C(=O)NC(CCCCN)C(=O)O)[N-]C(=O)C[NH-].C1=C(N=C[N-]1)CC(C(=O)NC(CCCCN)C(=O)[O-])NC(=O)CN.[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-|A-D-Ribofuranosyl-6-hydroxymethyl-furano[2,3-d]-pyrimidin-2-one](/img/structure/B12395613.png)


